Methylenecyclopropylpyruvate

説明

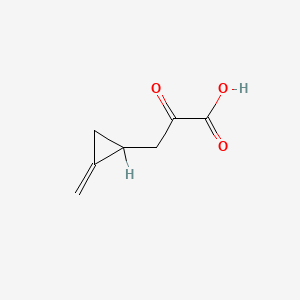

structure

特性

CAS番号 |

5746-24-7 |

|---|---|

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC名 |

3-(2-methylidenecyclopropyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C7H8O3/c1-4-2-5(4)3-6(8)7(9)10/h5H,1-3H2,(H,9,10) |

InChIキー |

IKTGVEIOCJLOFU-UHFFFAOYSA-N |

正規SMILES |

C=C1CC1CC(=O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ketohypoglycin; Methylenecyclopropylpyruvate; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methylenecyclopropylpyruvate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), also known as ketohypoglycin, is the primary toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. The ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, the hallmark of which is profound hypoglycemia. This technical guide provides a comprehensive overview of the molecular mechanism of action of MCP-pyruvate, focusing on its role in the disruption of key metabolic pathways. The guide details the enzymatic targets of MCP-pyruvate's downstream metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), presents available quantitative data on its effects, outlines relevant experimental protocols, and provides visualizations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action

The toxicity of this compound stems from its metabolic activation to a potent inhibitor of mitochondrial β-oxidation. This inhibition leads to a cascade of metabolic derangements, culminating in the severe impairment of gluconeogenesis, the primary pathway for endogenous glucose production during fasting.

Metabolic Activation

Hypoglycin A is a protoxin that undergoes metabolic activation in the liver. The initial step is a transamination reaction that converts hypoglycin A to this compound (MCP-pyruvate). MCP-pyruvate is then subject to oxidative decarboxylation, forming methylenecyclopropylacetyl-CoA (MCPA-CoA). It is this CoA ester that is the ultimate toxic metabolite responsible for the observed biochemical effects.[1]

Figure 1: Metabolic activation of Hypoglycin A.

Inhibition of β-Oxidation

MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, key enzymes in the β-oxidation of fatty acids. The primary targets are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[2] Isovaleryl-CoA dehydrogenase (IVDH), involved in leucine (B10760876) metabolism, is also severely inhibited. This inhibition is irreversible and is a classic example of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[2]

Figure 2: Inhibition of β-oxidation by MCPA-CoA.

Impairment of Gluconeogenesis

The inhibition of β-oxidation has a profound impact on gluconeogenesis. The breakdown of fatty acids is a major source of acetyl-CoA and ATP in the liver during fasting.

-

Depletion of Acetyl-CoA: The block in β-oxidation leads to a significant decrease in the intramitochondrial concentration of acetyl-CoA.

-

Inhibition of Pyruvate Carboxylase: Pyruvate carboxylase, the first committed step of gluconeogenesis, is allosterically activated by acetyl-CoA. The depletion of acetyl-CoA leads to a marked reduction in the activity of this enzyme.

-

Reduced Energy Supply: Gluconeogenesis is an energy-intensive process that requires a significant input of ATP. The inhibition of fatty acid oxidation, a primary source of ATP, further compromises the liver's ability to synthesize glucose.

The net result is a severe impairment of hepatic glucose production, leading to hypoglycemia.

Figure 3: Link between β-oxidation inhibition and impaired gluconeogenesis.

Quantitative Data

The following tables summarize the quantitative effects of this compound and its metabolites on key metabolic parameters as reported in the literature.

| Parameter | Substrate | Concentration of MCP-pyruvate | % Inhibition | Reference |

| Gluconeogenesis | Lactate (10 mM) | 0.3 mM | ~70% | Kean & Pogson, 1979 |

| Gluconeogenesis | Pyruvate (10 mM) | 0.3 mM | ~65% | Kean & Pogson, 1979 |

| Gluconeogenesis | Alanine (10 mM) | 0.3 mM | ~60% | Kean & Pogson, 1979 |

| Gluconeogenesis | Fructose (5 mM) | 0.3 mM | No inhibition | Kean & Pogson, 1979 |

Table 1: Effect of this compound on Gluconeogenesis in Isolated Rat Hepatocytes.

| Metabolite | Condition | Change | Reference |

| Total Acid-Soluble CoA | + 0.3 mM MCP-pyruvate | Decrease | Kean & Pogson, 1979 |

| Short-chain Acyl-CoA | + 0.3 mM MCP-pyruvate | Relative Increase | Kean & Pogson, 1979 |

| Acetyl-CoA | + 0.3 mM MCP-pyruvate | Decrease | Kean & Pogson, 1979 |

Table 2: Effect of this compound on CoA Esters in Isolated Rat Hepatocytes.

| Enzyme | Inhibitor | Inhibition Type | Potency | Reference |

| Short-chain Acyl-CoA Dehydrogenase (SCAD) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |

| Medium-chain Acyl-CoA Dehydrogenase (MCAD) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |

| Isovaleryl-CoA Dehydrogenase (IVDH) | MCPA-CoA | Irreversible (Suicide) | Severe | Tanaka et al. |

| Long-chain Acyl-CoA Dehydrogenase (LCAD) | MCPA-CoA | - | Not significant | Tanaka et al. |

Table 3: Inhibition of Acyl-CoA Dehydrogenases by Methylenecyclopropylacetyl-CoA (MCPA-CoA).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Isolation of Rat Hepatocytes

A common method for studying hepatic metabolism in vitro is the use of isolated hepatocytes. The following is a generalized protocol based on collagenase perfusion.

Figure 4: General workflow for the isolation of rat hepatocytes.

Protocol Details:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., pentobarbital).

-

Perfusion Setup: The portal vein is cannulated, and the liver is perfused in situ.

-

Pre-perfusion: The liver is first perfused with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution) to wash out the blood and loosen cell junctions.

-

Collagenase Perfusion: The liver is then perfused with a buffer containing collagenase to digest the extracellular matrix.

-

Cell Dissociation: The digested liver is excised, and the cells are gently dispersed in a buffer.

-

Filtration and Purification: The cell suspension is filtered to remove undigested tissue, and hepatocytes are purified from other cell types by centrifugation.

-

Viability Assessment: Cell viability is determined using a method such as trypan blue exclusion.

-

Incubation: The isolated hepatocytes are resuspended in a suitable incubation medium (e.g., Krebs-Henseleit bicarbonate buffer) for subsequent experiments.

Measurement of Gluconeogenesis

The rate of gluconeogenesis in isolated hepatocytes can be measured by monitoring the production of glucose from various precursors.

Protocol Details:

-

Incubation: Isolated hepatocytes are incubated in a buffer containing a specific gluconeogenic substrate (e.g., lactate, pyruvate, or alanine) at a defined concentration.

-

Treatment: A separate group of hepatocytes is incubated with the substrate and the inhibitor (MCP-pyruvate).

-

Sampling: Aliquots of the cell suspension are taken at various time points.

-

Reaction Termination: The metabolic reactions are stopped, typically by the addition of a deproteinizing agent (e.g., perchloric acid).

-

Glucose Measurement: The concentration of glucose in the supernatant is determined using a standard enzymatic assay (e.g., glucose oxidase method).

-

Calculation: The rate of gluconeogenesis is calculated as the amount of glucose produced per unit of time per unit of cell mass.

Acyl-CoA Dehydrogenase Activity Assay

The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using an artificial electron acceptor.

Protocol Details:

-

Enzyme Source: A partially purified mitochondrial extract or a purified acyl-CoA dehydrogenase is used as the enzyme source.

-

Reaction Mixture: The reaction mixture contains a buffer, the enzyme, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Inhibitor Pre-incubation: For inhibition studies, the enzyme is pre-incubated with the inhibitor (MCPA-CoA) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).

-

Spectrophotometric Monitoring: The reduction of the electron acceptor is monitored by the decrease in absorbance at a specific wavelength.

-

Activity Calculation: The enzyme activity is calculated from the rate of change in absorbance.

Quantification of Acyl-CoA Esters

The levels of various acyl-CoA esters in hepatocytes can be quantified using chromatographic methods.

Protocol Details:

-

Cell Lysis and Extraction: Hepatocytes are lysed, and the acyl-CoA esters are extracted, typically using a solvent mixture.

-

Chromatographic Separation: The extracted acyl-CoAs are separated using high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated acyl-CoAs are detected and quantified using a detector, such as a UV detector or a mass spectrometer. The concentrations are determined by comparing the peak areas to those of known standards.

Conclusion

The mechanism of action of this compound is a well-defined example of lethal synthesis, where a non-toxic precursor is metabolically converted into a potent enzyme inhibitor. The primary toxic effects are a direct consequence of the irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases by its metabolite, MCPA-CoA. This leads to a cascade of events, including the depletion of acetyl-CoA and ATP, which ultimately cripples hepatic gluconeogenesis and results in severe hypoglycemia. The information presented in this guide provides a detailed understanding of this mechanism for researchers and professionals in the fields of toxicology, biochemistry, and drug development.

References

The Central Role of Methylenecyclopropylpyruvate in the Pathophysiology of Jamaican Vomiting Sickness

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Jamaican Vomiting Sickness (JVS), also known as Toxic Hypoglycemic Syndrome, is a severe and often fatal illness resulting from the ingestion of unripe ackee fruit (Blighia sapida). The primary causative agent is the protoxin Hypoglycin A. This document elucidates the critical role of its primary metabolite, Methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), in the toxic cascade that defines JVS. Through a detailed examination of the metabolic pathways, mechanisms of enzyme inhibition, and resulting biochemical derangements, this paper provides a comprehensive technical overview for professionals in research and drug development. We present quantitative data from clinical and experimental studies, detailed experimental protocols, and pathway diagrams to fully illustrate the pivotal position of MCP-pyruvate in the pathogenesis of this potent food-borne intoxication.

Introduction to Jamaican Vomiting Sickness

Jamaican Vomiting Sickness is an acute illness characterized by severe hypoglycemia, vomiting, and neurological symptoms such as seizures and coma.[1][2] The condition is endemic to regions where the ackee fruit is a dietary staple, including Jamaica, other Caribbean nations, and West Africa.[1] The toxicity arises from the consumption of the unripe fruit, which contains high concentrations of the non-proteinogenic amino acid, Hypoglycin A.[1][3][4][5] As the fruit ripens, the concentration of Hypoglycin A in the edible arils decreases dramatically, rendering it safe for consumption.[4][5] Hypoglycin A itself is not the direct toxic agent but a protoxin that requires metabolic activation in the body to exert its devastating effects.[3] This activation process begins with the conversion of Hypoglycin A to this compound (MCP-pyruvate), the central molecule in the subsequent toxicological pathway.

Metabolic Activation Pathway of Hypoglycin A

The journey from the ingestion of Hypoglycin A to cellular toxicity involves a two-step metabolic conversion. This process transforms the relatively inert amino acid into a highly reactive and disruptive molecule.

-

Transamination to MCP-pyruvate: Once ingested, Hypoglycin A is absorbed and undergoes transamination, primarily in the cytosol. An aminotransferase enzyme converts Hypoglycin A into its corresponding α-keto acid, this compound (MCP-pyruvate).[6] This initial step is crucial as MCP-pyruvate is a more potent inhibitor of gluconeogenesis than its parent compound, Hypoglycin A.[7][8]

-

Oxidative Decarboxylation to MCPA-CoA: Following its formation, MCP-pyruvate moves into the mitochondria. Here, it is subjected to oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, an enzyme system normally involved in the catabolism of branched-chain amino acids.[3][6] This reaction converts MCP-pyruvate into the highly toxic metabolite, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA).[3][6][9] It is MCPA-CoA that acts as the ultimate toxin, precipitating the biochemical crisis of JVS.

Mechanism of Toxicity: The Role of MCPA-CoA

MCPA-CoA, the product derived from MCP-pyruvate, instigates a profound metabolic disruption by inhibiting critical enzymes involved in energy metabolism. The primary targets are the acyl-CoA dehydrogenases, which are essential for the β-oxidation of fatty acids.

3.1. Inhibition of Fatty Acid β-Oxidation MCPA-CoA irreversibly inhibits a suite of mitochondrial acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[9][10] This inhibition occurs through the formation of a stable, irreversible complex with the enzyme's FAD cofactor.[3] By blocking β-oxidation, the body is deprived of a primary energy source, particularly during fasting states. This leads to an accumulation of fatty acids in the liver.[1]

3.2. Disruption of Gluconeogenesis The inhibition of β-oxidation has a direct and catastrophic effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.

-

Depletion of Acetyl-CoA: Fatty acid oxidation is a major source of acetyl-CoA, which is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first committed step of gluconeogenesis. The blockade of β-oxidation leads to a deficiency of acetyl-CoA, thereby inhibiting this pathway.[1]

-

Sequestration of Coenzyme A and Carnitine: MCPA-CoA forms esters with both Coenzyme A (CoA) and carnitine, effectively sequestering these essential cofactors.[1][9] This limits their availability for other metabolic processes, including the transport of long-chain fatty acids into the mitochondria and their subsequent oxidation.[1]

The combined effect is a complete shutdown of hepatic glucose production. Once the liver's glycogen (B147801) stores are depleted, which occurs rapidly, the body is unable to synthesize new glucose, leading to profound and severe hypoglycemia.[1][3][11]

Quantitative Data and Biochemical Profile

The metabolic cascade initiated by MCP-pyruvate's conversion to MCPA-CoA results in a distinct and measurable biochemical profile in affected individuals.

Table 1: Clinical Laboratory Findings in Jamaican Vomiting Sickness

| Parameter | Typical Finding | Significance | Reference(s) |

|---|---|---|---|

| Blood Glucose | Significantly Decreased (< 40 mg/dL, can be < 10 mg/dL) | Hallmark of JVS; direct result of blocked gluconeogenesis. | [2] |

| Serum Bicarbonate | Significantly Decreased | Indicates metabolic acidosis from accumulated organic acids. | [4][11] |

| Anion Gap | Significantly Increased | Consistent with metabolic acidosis. | [4][11] |

| Aspartate Aminotransferase (AST) | Increased | Reflects hepatic injury. | [4][11] |

| Serum Phosphorus | Increased | Observed in a high percentage of patients. | [4][11] |

| Absolute Lymphocyte Count | Decreased | Potential marker of the toxic process. |[4][11] |

Table 2: Urinary Organic Acid Profile in Jamaican Vomiting Sickness

| Metabolite | Typical Finding | Significance | Reference(s) |

|---|---|---|---|

| Methylenecyclopropylacetic Acid (MCPA) | Present | Direct metabolite of Hypoglycin A, confirmatory of exposure. | [12] |

| Dicarboxylic Acids (Adipic, Suberic, Sebacic) | Increased 70-1000x | Result of alternative omega-oxidation of un-metabolized fatty acids. | [12] |

| Short-chain Fatty Acids | Increased up to 300x | Consequence of blocked β-oxidation. | [12] |

| Acylglycines (e.g., MCPA-Glycine) | Present | Detoxification products of accumulated acyl-CoA esters. |[6] |

Experimental Protocols and Evidence

The understanding of MCP-pyruvate's role is built upon key experimental studies. The methodologies employed in these studies are critical for appreciating the evidence.

5.1. Key Experiment: Inhibition of Gluconeogenesis in Isolated Rat Liver Cells A seminal study by Kean and Pogson (1979) provided direct evidence for the potent inhibitory effects of MCP-pyruvate.[7][8]

-

Objective: To compare the inhibitory effects of Hypoglycin A and its metabolite, MCP-pyruvate (referred to as ketohypoglycin), on gluconeogenesis in isolated liver cells.

-

Methodology:

-

Cell Preparation: Hepatocytes were isolated from the livers of starved rats by collagenase perfusion.

-

Incubation: The isolated cells were incubated in a Krebs-Ringer bicarbonate buffer containing various gluconeogenic substrates (e.g., lactate, pyruvate, alanine).

-

Treatment: Parallel incubations were performed with the addition of Hypoglycin A or MCP-pyruvate at specified concentrations (e.g., 0.3 mM MCP-pyruvate).

-

Measurement: The rate of glucose production (gluconeogenesis) was measured in each condition. Other parameters like ketogenesis, CoA levels, and ATP/ADP ratios were also assessed.

-

-

Key Findings:

-

MCP-pyruvate was a significantly more effective inhibitor of gluconeogenesis than Hypoglycin A.[7][8]

-

At a concentration of 0.3 mM, MCP-pyruvate inhibited glucose formation from all tested substrates except fructose (B13574) (which enters the pathway downstream of the inhibited steps).[7][8]

-

The experiment also showed a decrease in total acid-soluble CoA and an increase in short-chain acyl-CoA, consistent with the proposed mechanism of CoA sequestration and enzyme inhibition.[7][8]

-

Conclusion and Implications for Drug Development

This compound stands as the critical intermediate in the pathogenesis of Jamaican Vomiting Sickness. While Hypoglycin A is the ingested protoxin, its conversion to MCP-pyruvate and subsequently to MCPA-CoA is the essential activation step that unleashes the molecule's potent toxicity. The resulting inhibition of β-oxidation and gluconeogenesis directly explains the profound hypoglycemia and metabolic chaos that characterize the illness.

For drug development professionals, this detailed understanding of the pathway highlights potential therapeutic targets. Strategies could focus on:

-

Inhibiting the metabolic activation: Targeting the aminotransferases or branched-chain α-keto acid dehydrogenases that convert Hypoglycin A and MCP-pyruvate.

-

Restoring cofactor availability: Developing treatments that replenish cellular pools of Coenzyme A and carnitine.

-

Bypassing the metabolic block: The efficacy of intravenous dextrose in treating JVS underscores the importance of providing an alternative energy source.[2] Further research could explore other anaplerotic substrates.

A thorough comprehension of the central role of MCP-pyruvate is paramount for developing effective diagnostic markers, therapeutic interventions, and preventative strategies for this severe toxicological syndrome.

References

- 1. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 4. fortunejournals.com [fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vettimes.co.uk [vettimes.co.uk]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 12. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypoglycemic Effect of Methylenecyclopropylpyruvate: A Technical Guide to its Impact on Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylpyruvate (B1263610) (MCPy), the keto-acid analogue of the toxic amino acid hypoglycin (B18308) A, is a potent inhibitor of hepatic gluconeogenesis, the metabolic pathway responsible for endogenous glucose production. Hypoglycin A is naturally found in the unripe fruit of the ackee tree (Blighia sapida) and is the causative agent of Jamaican Vomiting Sickness, a condition characterized by severe hypoglycemia. This technical guide provides an in-depth analysis of the mechanism by which MCPy exerts its profound hypoglycemic effect, focusing on its intricate interplay with fatty acid β-oxidation and the subsequent impairment of gluconeogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent metabolic inhibitor.

Mechanism of Action: A Cascade of Metabolic Disruption

The hypoglycemic effect of this compound is not a direct action but rather the culmination of a series of metabolic disruptions initiated by its precursors, primarily hypoglycin A and methylenecyclopropylglycine (B50705) (MCPG).[1][2] These compounds undergo metabolic activation to form highly reactive intermediates that cripple key enzymatic steps in fatty acid β-oxidation. This, in turn, starves the gluconeogenic pathway of essential cofactors, leading to a dramatic reduction in glucose synthesis.

Metabolic Activation of Precursors

The pathway from the ingested protoxins to the active inhibitors involves several enzymatic steps:

-

Transamination: Hypoglycin A and MCPG are transaminated to their respective α-keto acids, this compound (MCPy) and methylenecyclopropylformylpyruvate.[3]

-

Oxidative Decarboxylation: These keto acids are then oxidatively decarboxylated to form the highly reactive CoA esters: methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA).[1][3] It is these CoA esters that are the ultimate culprits in the inhibition of fatty acid oxidation.

Inhibition of Fatty Acid β-Oxidation

MCPA-CoA and MCPF-CoA are potent inhibitors of several key enzymes within the mitochondrial fatty acid β-oxidation pathway. This inhibition is often irreversible, as these reactive molecules can form covalent adducts with the enzymes.[4] The primary targets include:

-

Acyl-CoA Dehydrogenases: These enzymes catalyze the first step of each β-oxidation cycle. MCPA-CoA has been shown to inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[5]

-

Enoyl-CoA Hydratase: This enzyme catalyzes the second step of β-oxidation. MCPF-CoA is a known inhibitor of enoyl-CoA hydratase.[2]

The inhibition of these enzymes leads to a significant reduction in the liver's capacity to oxidize fatty acids.

Depletion of Essential Cofactors for Gluconeogenesis

The functional collapse of fatty acid β-oxidation has profound consequences for gluconeogenesis, as this pathway is heavily reliant on the products of fatty acid breakdown. Specifically, the inhibition leads to a depletion of:

-

Acetyl-CoA: This is a critical allosteric activator of pyruvate (B1213749) carboxylase , the enzyme that catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate).[6][7] Without sufficient acetyl-CoA, the activity of pyruvate carboxylase plummets.[5]

-

NADH and FADH2: These reduced coenzymes, generated during β-oxidation, are essential for the reductive steps in gluconeogenesis and for the production of ATP.

-

ATP: The overall process of gluconeogenesis is energy-intensive, requiring a significant input of ATP, which is largely supplied by fatty acid oxidation.[8]

The Final Blow to Gluconeogenesis

The dramatic decrease in acetyl-CoA levels is the lynchpin in the inhibition of gluconeogenesis. The lack of this essential activator effectively shuts down pyruvate carboxylase, creating a bottleneck at the entry point of the gluconeogenic pathway.[5] This prevents the conversion of pyruvate and other precursors (like lactate (B86563) and alanine) into glucose. The overall mechanism is a classic example of the tight coupling between fatty acid oxidation and gluconeogenesis in the liver.

Quantitative Data on the Inhibition of Gluconeogenesis

The inhibitory effects of this compound on hepatic gluconeogenesis have been quantified in studies using isolated rat liver cells. The following tables summarize key findings from the seminal work of Kean and Pogson (1979).[9][10]

Table 1: Effect of this compound (0.3 mM) on Gluconeogenesis from Various Substrates in Isolated Rat Hepatocytes

| Gluconeogenic Substrate (10 mM) | Rate of Glucose Formation (μmol/h per g wet wt.) - Control | Rate of Glucose Formation (μmol/h per g wet wt.) - With MCPy | % Inhibition |

| Lactate | 35.4 ± 2.1 | 8.9 ± 1.0 | 75% |

| Pyruvate | 29.8 ± 1.8 | 9.2 ± 1.1 | 69% |

| Alanine | 18.2 ± 1.5 | 6.4 ± 0.8 | 65% |

| Fructose | 55.1 ± 3.3 | 53.8 ± 3.1 | 2% |

Data are presented as mean ± S.E.M. for 4-6 separate cell preparations.[9][10]

Table 2: Effect of this compound (0.3 mM) on the Content of Acid-Soluble CoA Esters in Isolated Rat Hepatocytes Incubated with Lactate (10 mM) and Palmitate (1 mM)

| CoA Ester | Content (nmol/g wet wt.) - Control | Content (nmol/g wet wt.) - With MCPy | % Change |

| Total Acid-Soluble CoA | 155 ± 12 | 108 ± 9 | -30% |

| Free CoA | 65 ± 5 | 25 ± 3 | -62% |

| Acetyl-CoA | 75 ± 6 | 35 ± 4 | -53% |

| Short-Chain Acyl-CoA | 15 ± 2 | 48 ± 5 | +220% |

Data are presented as mean ± S.E.M. for 4 separate cell preparations.[9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the effects of this compound on gluconeogenesis.

Isolation of Rat Liver Hepatocytes

The isolation of viable hepatocytes is crucial for in vitro studies of hepatic metabolism. The method typically involves the perfusion of the liver with a collagenase solution to digest the extracellular matrix and release individual cells.

-

Anesthesia and Cannulation: Rats are anesthetized, and the portal vein is cannulated.

-

Pre-perfusion: The liver is pre-perfused with a calcium-free buffer to wash out the blood and disrupt cell-cell junctions.

-

Collagenase Perfusion: The liver is then perfused with a buffer containing collagenase to digest the liver tissue.

-

Cell Dissociation and Filtration: The digested liver is minced, and the resulting cell suspension is filtered to remove undigested tissue.

-

Cell Purification: Hepatocytes are purified from other cell types by differential centrifugation.

-

Cell Viability Assessment: The viability of the isolated hepatocytes is assessed using methods such as trypan blue exclusion.

Measurement of Gluconeogenesis in Isolated Hepatocytes

The rate of gluconeogenesis is determined by measuring the production of glucose from various non-carbohydrate precursors.

-

Incubation: Isolated hepatocytes are incubated in a suitable buffer containing a specific gluconeogenic substrate (e.g., lactate, pyruvate, or alanine) at a defined concentration.

-

Treatment: The cells are treated with this compound or a vehicle control.

-

Sampling: Aliquots of the cell suspension are taken at various time points.

-

Reaction Termination: The metabolic reactions in the samples are stopped, typically by the addition of a deproteinizing agent like perchloric acid.

-

Glucose Assay: The concentration of glucose in the deproteinized supernatant is determined using a specific enzymatic assay (e.g., glucose oxidase method).

-

Calculation of Gluconeogenic Rate: The rate of glucose production is calculated and normalized to the amount of cellular protein or the wet weight of the cells.

Assay of Pyruvate Carboxylase Activity

The activity of pyruvate carboxylase is typically measured in isolated mitochondria or cell lysates.

-

Mitochondrial Isolation: Mitochondria are isolated from liver tissue by differential centrifugation.

-

Assay Mixture: The assay mixture contains the mitochondrial preparation, pyruvate, ATP, bicarbonate (often as NaH¹⁴CO₃), and acetyl-CoA (as an activator).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of one of the substrates and terminated after a specific time by the addition of acid.

-

Measurement of Product Formation: The amount of ¹⁴C-labeled oxaloacetate formed is determined by liquid scintillation counting after separation from the unreacted bicarbonate.

Quantification of Acyl-CoA Esters

The levels of intracellular acyl-CoA esters can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Cell Lysis and Extraction: Hepatocytes are lysed, and the acyl-CoA esters are extracted using a suitable solvent system.

-

Chromatographic Separation: The extracted acyl-CoA esters are separated based on their chain length and saturation using reverse-phase HPLC.

-

Mass Spectrometric Detection: The separated acyl-CoA esters are detected and quantified using a mass spectrometer, which provides high sensitivity and specificity.

Conclusion

This compound and its metabolic precursors are powerful tools for studying the intricate regulation of hepatic gluconeogenesis and the critical role of fatty acid oxidation in this process. The detailed mechanism of action, involving the inhibition of key enzymes in β-oxidation and the subsequent allosteric deactivation of pyruvate carboxylase, provides a clear illustration of the interconnectedness of major metabolic pathways. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the modulation of gluconeogenesis for therapeutic purposes, such as in the context of type 2 diabetes, or for a deeper understanding of metabolic toxicology. Further research to elucidate the precise kinetic parameters of enzyme inhibition by the active metabolites of MCPy would provide even greater insight into its potent hypoglycemic effects.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoglycin|For Research Applications [benchchem.com]

- 5. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs [mdpi.com]

- 9. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of gluconeogenesis in isolated rat liver cells by this compound (ketohypoglycin) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methylenecyclopropylpyruvate from Hypoglycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Hypoglycin (B18308) A, a toxic non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its toxicity stems from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation and gluconeogenesis. This technical guide provides an in-depth overview of the initial stages of this metabolic activation, focusing on the biosynthesis of the key intermediate, methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate), from hypoglycin A. This document details the enzymatic reactions involved, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway.

Introduction

Hypoglycin A is a protoxin, meaning it is not intrinsically toxic but is converted into a toxic metabolite within the body.[1] The primary site of this metabolic activation is the liver. The conversion of hypoglycin A to its ultimate toxic form, MCPA-CoA, is a two-step enzymatic process. This guide focuses on the first critical step: the transamination of hypoglycin A to form this compound. Understanding this initial biotransformation is crucial for the development of diagnostic tools and therapeutic interventions for hypoglycin A-induced toxicity.

The Biosynthetic Pathway: From Hypoglycin A to this compound

The conversion of hypoglycin A to this compound is catalyzed by a cytosolic aminotransferase, also known as a transaminase.[2] This enzyme facilitates the transfer of the α-amino group from hypoglycin A to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of this compound and L-glutamate.[3][4]

The subsequent step in the toxic metabolic cascade is the oxidative decarboxylation of this compound to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA). This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][5]

Quantitative Data

Currently, there is a paucity of specific kinetic data for the enzymatic conversion of hypoglycin A to this compound in the published literature. While branched-chain aminotransferases (BCATs) are known to catalyze this reaction, their kinetic parameters (Km and Vmax) with hypoglycin A as a substrate have not been extensively characterized. Similarly, while the branched-chain α-keto acid dehydrogenase complex (BCKDC) is known to have a relatively broad substrate specificity, its specific activity with this compound has not been quantitatively determined.[1][6]

For context, the kinetic parameters of BCATs with their natural branched-chain amino acid substrates are presented in Table 1. Researchers can use these values as a baseline for designing experiments to determine the kinetics of hypoglycin A transamination.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism | Reference |

| BCAT | L-Leucine | ~1 | - | Human | [7] |

| BCAT | L-Isoleucine | ~1 | - | Human | [7] |

| BCAT | L-Valine | ~5 | - | Human | [7] |

| BCAT | α-Ketoglutarate | 0.6 - 3 | - | Human | [7] |

| TTX BCAT | 3-methyl-2-oxobutanoic acid | 0.019 | 1.7 | T. tenax | |

| TTX BCAT | 4-methyl-2-oxovalerate | 0.069 | 2.1 | T. tenax |

Table 1: Kinetic Parameters of Branched-Chain Aminotransferases with Natural Substrates. Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation.

Experimental Protocols

Synthesis of this compound (MCP-pyruvate)

Assay for Branched-Chain Aminotransferase (BCAT) Activity with Hypoglycin A

A continuous spectrophotometric assay can be adapted to measure the transamination of hypoglycin A.[10][11] This method couples the production of glutamate (B1630785) to the activity of glutamate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine the reaction rate.

Materials:

-

Purified branched-chain aminotransferase (cytosolic or mitochondrial)

-

Hypoglycin A solution

-

α-Ketoglutarate solution

-

NADH solution

-

Glutamate dehydrogenase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase in a microplate well.

-

Initiate the reaction by adding the BCAT enzyme and hypoglycin A.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

-

To determine kinetic parameters, vary the concentration of hypoglycin A while keeping the concentration of α-ketoglutarate saturating, and vice versa.

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity with MCP-pyruvate

The activity of the BCKDC with this compound can be measured by monitoring the production of NADH spectrophotometrically at 340 nm.

Materials:

-

Isolated mitochondria or purified BCKDC

-

This compound solution (synthesized as described in 4.1)

-

Coenzyme A (CoA) solution

-

Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing reaction buffer, CoA, and NAD+ in a cuvette.

-

Add the mitochondrial preparation or purified BCKDC.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

The rate of NADH production is proportional to the BCKDC activity.

Conclusion

The biosynthesis of this compound is the initial and a critical step in the metabolic activation of hypoglycin A. While the enzymes responsible for this conversion have been identified as branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase complex, a significant gap exists in the literature regarding their specific kinetic parameters with hypoglycin A and its keto acid derivative. The experimental protocols outlined in this guide provide a framework for researchers to investigate these enzymatic reactions in detail. Further research in this area is essential for a complete understanding of hypoglycin A toxicity and for the development of effective countermeasures.

References

- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Transamination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

- 10. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of a Potent Toxin: A Technical Guide to the Natural Sources of the Methylenecyclopropylpyruvate Precursor, Hypoglycin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of hypoglycin (B18308) A, a potent toxin and the precursor to the reactive intermediate, methylenecyclopropylpyruvate (B1263610). This document details the botanical distribution of hypoglycin A, its concentration in various plant tissues, and the analytical methodologies employed for its quantification. Furthermore, it elucidates the metabolic pathway leading to the formation of this compound and provides detailed experimental protocols and visual workflows to aid in research and drug development efforts.

Natural Sources of Hypoglycin A

Hypoglycin A is a naturally occurring, non-proteinogenic amino acid primarily found in plants belonging to the Sapindaceae family. Its presence is most famously associated with the unripe fruit of the ackee tree (Blighia sapida), the national fruit of Jamaica, where it is the causative agent of "Jamaican Vomiting Sickness".[1][2][3] However, significant concentrations of this toxin have also been identified in the seeds and seedlings of various maple species, particularly the box elder (Acer negundo) and the sycamore maple (Acer pseudoplatanus), where it is linked to Atypical Myopathy in horses.[4][5][6] Other members of the Sapindaceae family, including lychee (Litchi chinensis) and longan (Dimocarpus longan), have also been reported to contain hypoglycin A, albeit typically at lower concentrations than ackee.[1][7][8][9]

Quantitative Analysis of Hypoglycin A in Natural Sources

The concentration of hypoglycin A varies significantly depending on the plant species, the specific plant part, and the stage of maturity. The unripe arils of the ackee fruit contain the highest reported levels, which decrease dramatically as the fruit ripens.

Table 1: Hypoglycin A Concentration in Ackee Fruit (Blighia sapida)

| Plant Part | Maturity Stage | Concentration (ppm or mg/kg) | Reference |

| Aril | Unripe/Immature | > 1000 ppm | [1][3][10] |

| Aril | Ripe (naturally opened) | < 0.1 ppm | [1][10] |

| Seeds | All stages | ~1000 ppm | [10] |

| Canned Aril | Processed | < 100 ppm (FDA limit) | [11] |

Table 2: Hypoglycin A Concentration in Acer Species

| Species | Plant Part | Concentration (mg/kg) | Reference |

| Acer pseudoplatanus (Sycamore Maple) | Seedlings | 770 (median) | [12] |

| Samaras (seeds) | 130 (median) | [12] | |

| Leaves | 48 (median) | [12] | |

| Inflorescences | 24 (median) | [12] | |

| Acer negundo (Box Elder) | Seedlings | 550 (median) | [12] |

| Samaras (seeds) | 45 (median) | [12] | |

| Leaves | 14 (median) | [12] | |

| Inflorescences | 24 (median) | [12] | |

| Acer saccharinum (Silver Maple) | Samaras, Leaves, Inflorescences | 56 (median) | [12] |

Table 3: Hypoglycin A and Methylenecyclopropylglycine (MCPG) in Other Sapindaceae Fruits (µg/g dried fruit)

| Fruit | Compound | Concentration Range (µg/g) | Reference |

| Litchi (Litchi chinensis) | Hypoglycin A | 1.00 - 21.2 | [7] |

| MCPG | 1.35 - 9.73 | [7] | |

| Longan (Dimocarpus longan) | Hypoglycin A | 1.08 - 2.45 | [7] |

| MCPG | Below Limit of Reporting | [7] |

Biosynthesis and Metabolic Activation of Hypoglycin A

Hypoglycin A itself is a protoxin. Its toxicity arises from its metabolic conversion to this compound and subsequently to methylenecyclopropylacetyl-CoA (MCPA-CoA).[13] The biosynthetic pathway of hypoglycin A in plants is not fully elucidated but is thought to involve intermediates analogous to the leucine (B10760876) biosynthetic pathway.[2]

Upon ingestion, hypoglycin A undergoes deamination by an aminotransferase to form its corresponding α-keto acid, This compound . This intermediate is then oxidatively decarboxylated to the highly toxic MCPA-CoA, which inhibits crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis, leading to the characteristic hypoglycemia.

References

- 1. Detection of equine atypical myopathy-associated hypoglycin A in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. madbarn.com [madbarn.com]

- 7. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and Methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypoglycin A in Acer genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicokinetics of Methylenecyclopropylpyruvate and Related Compounds in vivo

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics of methylenecyclopropylpyruvate (B1263610) (MCPP) and its closely related toxic precursors, methylenecyclopropylglycine (B50705) (MCPG) and methylenecyclopropylacetic acid (MCPA). This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and metabolic diseases.

Introduction

This compound (MCPP) is a key metabolite in the toxic pathway initiated by the ingestion of hypoglycin (B18308) A, found in the unripe ackee fruit, and related compounds found in litchi fruit. These toxins are known to cause Jamaican Vomiting Sickness, characterized by severe hypoglycemia. MCPP, the keto-acid analogue of hypoglycin, is a potent inhibitor of several critical metabolic pathways. Understanding its formation, mechanism of action, and downstream effects is crucial for developing therapeutic interventions. While direct toxicokinetic studies on MCPP are scarce, a significant body of research on its precursors, MCPG and MCPA, provides substantial insight into its metabolic fate and toxicodynamics in vivo.

Metabolic Fate and Toxic Mechanism

The toxicity of these compounds stems from their metabolism to highly reactive CoA esters that disrupt mitochondrial fatty acid β-oxidation.

-

Formation of Toxic Metabolites: Hypoglycin A is transaminated to form this compound (MCPP). MCPP is subsequently converted to methylenecyclopropylacetyl-CoA (MCPA-CoA). Similarly, methylenecyclopropylglycine (MCPG) is metabolized to methylenecyclopropylformyl-CoA. These CoA adducts are the primary toxic agents. The accumulation of methylenecyclopropylacetyl-CoA has been confirmed in mitochondria incubated with this compound[1].

-

Inhibition of β-Oxidation: The central mechanism of toxicity is the inhibition of fatty acid β-oxidation. MCPA-CoA acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD)[2]. This blockage leads to a significant reduction in the oxidation of short- and medium-chain fatty acids[2][3].

-

Impairment of Gluconeogenesis: The inhibition of β-oxidation has a direct impact on gluconeogenesis. The reduced production of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase (PC), leads to a marked reduction in hepatic PC flux[3]. This impairment of gluconeogenesis is a primary contributor to the profound hypoglycemia observed in poisoning cases[2][3]. Additionally, reduced hepatic ATP stores resulting from inhibited β-oxidation further contribute to the hypoglycemic state[3].

Quantitative Data on Metabolic Effects in vivo

The following tables summarize the key quantitative findings from in vivo studies in rats administered with methylenecyclopropylglycine (MCPG), which leads to the downstream effects relevant to MCPP.

Table 1: Effects of Methylenecyclopropylglycine (100 mg/kg) on Blood Metabolites in Fasted Rats (6 hours post-administration) [1]

| Metabolite | Change from Control |

| Blood Glucose | 75% decrease |

| Lactate | Increased |

| Pyruvate | Increased |

| Plasma Ketone Bodies | Decreased |

| Plasma Branched-Chain Amino Acids | 6-fold increase |

Table 2: Effects of Methylenecyclopropylglycine on Rat Liver Mitochondria [1]

| Mitochondrial Function/Enzyme | Effect |

| Oxidation of Decanoylcarnitine or Palmitate | Nearly completely inhibited |

| Acetoacetyl-CoA Thiolase Activity | Decreased to 25% of control |

| 3-Oxoacyl-CoA Thiolase Activity | Decreased to <10% of control |

Table 3: Effects of MCPA and MCPG on Hepatic Acyl-CoA and Acetyl-CoA Content in Rodents [2][3]

| Compound Administered | Effect on Hepatic Acetyl-CoA | Effect on Short-Chain Acyl-CoAs | Effect on Medium-Chain Acyl-CoAs | Effect on Long-Chain Acyl-CoAs |

| MCPA | Decreased | Increased (e.g., Butyryl-CoA) | Minor increases | Not specified |

| MCPG | Decreased (after 4 hours) | Decreased (C4-C8) | Decreased | Increased (C16-C20) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings.

4.1. In vivo Studies in Rodents [2][3]

-

Animal Model: Conscious rodents (specific strains such as Sprague-Dawley rats or C57BL/6 mice) are typically used. Animals are often fasted to induce a metabolic state reliant on gluconeogenesis.

-

Compound Administration: The toxins (MCPA or MCPG) are infused intravenously to allow for controlled assessment of their immediate metabolic effects.

-

Metabolic Assessment:

-

Gluconeogenesis and Ketogenesis Rates: Assessed using tracer methodologies, such as positional isotopomer NMR tracer analysis (PINTA), to measure fluxes through key metabolic pathways[3].

-

Hepatic Acyl-CoA and Acetyl-CoA Content: Liver tissue is rapidly collected and processed to measure the concentrations of various acyl-CoA species and acetyl-CoA, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Hepatocellular Energy Charge: The levels of ATP, ADP, and AMP in liver tissue are quantified to determine the energy status of the hepatocytes.

-

4.2. Mitochondrial Incubation Studies [1]

-

Isolation of Mitochondria: Mitochondria are isolated from the livers of control or toxin-treated rats using differential centrifugation.

-

Incubation Conditions: Isolated mitochondria are incubated in a suitable buffer containing substrates for β-oxidation (e.g., decanoylcarnitine, palmitate) and the compound of interest (e.g., this compound).

-

Measurement of Oxidation Rates: The rate of substrate oxidation is determined by measuring oxygen consumption or the production of radiolabeled CO2 from labeled substrates.

-

Analysis of Metabolites: The accumulation of specific metabolites, such as methylenecyclopropylacetyl-CoA, within the mitochondrial matrix is analyzed, often using chromatographic techniques.

Visualizations

5.1. Metabolic Pathway of Hypoglycin A and Mechanism of Toxicity

Caption: Metabolic activation of Hypoglycin A and the resulting inhibition of β-oxidation and gluconeogenesis.

5.2. Experimental Workflow for in vivo Rodent Studies

Caption: Workflow for assessing the in vivo metabolic effects of methylenecyclopropyl compounds.

Conclusion

The toxicokinetics of this compound are intrinsically linked to the metabolism of its precursors, hypoglycin A and MCPG. The primary toxic event is the formation of CoA esters that potently inhibit mitochondrial β-oxidation, leading to a cascade of metabolic disturbances, most notably severe hypoglycemia due to the impairment of gluconeogenesis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the precise mechanisms of toxicity and the development of effective countermeasures. Future studies focusing on the direct absorption, distribution, metabolism, and excretion of MCPP would be invaluable in completing our understanding of this potent metabolic toxin.

References

- 1. Metabolic consequences of methylenecyclopropylglycine poisoning in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Methylenecyclopropylpyruvate in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylpyruvate (B1263610) (MCPy), the keto-acid analog of the hypoglycemic toxin methylenecyclopropylglycine (B50705) (MCPG), plays a pivotal role in the bioactivation cascade leading to Jamaican Vomiting Sickness. Within the hepatocyte, MCPy is not a benign metabolite but rather a key intermediate that, through enzymatic conversion, unleashes potent inhibitors of cellular energy metabolism. This technical guide delineates the current understanding of the metabolic fate of MCPy in hepatocytes, focusing on its enzymatic conversion, subsequent molecular targets, and the resulting perturbations in core metabolic pathways. We provide a synthesis of available quantitative data, detailed experimental protocols from foundational studies, and visual representations of the involved biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in toxicology, drug development, and metabolic diseases.

Introduction

This compound is the transamination product of methylenecyclopropylglycine, a toxic amino acid found in the unripe ackee fruit and lychee seeds. While MCPG is the ingested pro-toxin, its metabolic conversion to MCPy within the liver marks a critical activation step. MCPy itself is a more potent inhibitor of gluconeogenesis than its amino acid precursor.[1][2] Its primary toxicity, however, arises from its further metabolism to highly reactive CoA esters that disrupt mitochondrial function. This guide will explore the metabolic journey of MCPy in hepatocytes, from its presumed entry into mitochondrial metabolism to its ultimate effects on fatty acid oxidation and glucose homeostasis.

Inferred Metabolic Pathway of this compound

Direct enzymatic studies on the metabolism of MCPy are scarce. However, based on its structure as a pyruvate (B1213749) analog and the identification of its downstream metabolites, a primary metabolic pathway can be inferred.

Conversion to Methylenecyclopropylformyl-CoA (MCPF-CoA)

It is hypothesized that this compound, upon transport into the mitochondrial matrix, serves as a substrate for the Pyruvate Dehydrogenase Complex (PDC) . The PDC, a multi-enzyme complex that links glycolysis to the citric acid cycle, catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. Studies on the substrate specificity of PDC have shown that it can process other α-keto acids, albeit with varying efficiency. In this inferred pathway, PDC converts MCPy to methylenecyclopropylformyl-CoA (MCPF-CoA), a highly toxic metabolite. The accumulation of a similar metabolite, methylenecyclopropylacetyl-CoA, has been observed in mitochondria incubated with this compound, lending support to this hypothesis.

Perturbation of Hepatic Metabolism

The primary toxic effects observed in hepatocytes are a consequence of the actions of MCPy and its metabolite, MCPF-CoA, on key metabolic pathways.

Inhibition of Gluconeogenesis

This compound is a potent inhibitor of gluconeogenesis in isolated rat liver cells. At a concentration of 0.3 mM, it inhibits glucose production from various substrates, with the notable exception of fructose.[1][2] This inhibition is a direct contributor to the profound hypoglycemia seen in Jamaican Vomiting Sickness.

Inhibition of Fatty Acid β-Oxidation

The downstream metabolite, MCPF-CoA, is a potent inhibitor of enzymes involved in fatty acid β-oxidation. Specifically, it has been shown to irreversibly inactivate enoyl-CoA hydratase and 2-methyl-(branched-chain)-acyl-CoA dehydrogenase . This disruption of fatty acid metabolism is a central mechanism of toxicity, leading to an accumulation of fatty acids and a depletion of energy reserves.

Quantitative Data

While much of the literature describes the effects of this compound qualitatively, some quantitative data is available from studies on isolated rat liver cells.

| Parameter | Condition | Substrate(s) | Inhibitor | Concentration | Effect | Reference |

| Gluconeogenesis | Isolated rat liver cells | 10 mM Lactate | This compound | 0.3 mM | Inhibition | [1][2] |

| Gluconeogenesis | Isolated rat liver cells | 10 mM Pyruvate | This compound | 0.3 mM | Inhibition | [1][2] |

| Gluconeogenesis | Isolated rat liver cells | 10 mM Alanine | This compound | 0.3 mM | Inhibition | [1][2] |

| Gluconeogenesis | Isolated rat liver cells | 10 mM Fructose | This compound | 0.3 mM | No inhibition | [1][2] |

| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Fall in total acid-soluble CoA | [1][2] |

| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Relative increase in short-chain acyl-CoA | [1][2] |

| CoA Profile | Isolated rat liver cells | 10 mM Lactate + Palmitate | This compound | 0.3 mM | Decrease in free CoA and acetyl-CoA | [1][2] |

| Ketogenesis | Isolated rat liver cells | Palmitate | This compound | 0.3 mM | Inhibition | [1][2] |

| Ketone Body Ratio | Isolated rat liver cells | Palmitate | This compound | 0.3 mM | Decrease in [β-hydroxybutyrate]/[acetoacetate] | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on hepatocytes.

Isolation and Incubation of Rat Hepatocytes

-

Source: Male Wistar rats (180-220g), starved for 24 hours prior to the experiment.

-

Isolation Procedure: Hepatocytes are isolated by collagenase perfusion of the liver.

-

Incubation Medium: Krebs-Henseleit bicarbonate buffer (pH 7.4), supplemented with 2.5% (w/v) defatted bovine serum albumin.

-

Incubation Conditions:

-

Hepatocyte suspension: approximately 10 mg dry weight/ml.

-

Total volume: 2 ml in 25 ml glass scintillation vials.

-

Gas phase: 95% O₂ / 5% CO₂.

-

Temperature: 37°C in a shaking water bath.

-

Substrates and inhibitors are added as indicated in the experimental design.

-

-

Termination of Incubation: The reaction is stopped by the addition of perchloric acid. The mixture is then neutralized and centrifuged to remove the protein precipitate. The supernatant is used for metabolite analysis.

Measurement of Gluconeogenesis

-

Principle: The rate of glucose production from various precursors is measured in the isolated hepatocyte suspension.

-

Procedure:

-

Hepatocytes are incubated as described in section 5.1 with the gluconeogenic substrate of interest (e.g., 10 mM lactate, 10 mM pyruvate, 10 mM alanine).

-

This compound is added at the desired concentration (e.g., 0.3 mM).

-

Aliquots of the suspension are taken at various time points.

-

After stopping the reaction and removing protein, the glucose concentration in the supernatant is determined enzymatically.

-

Analysis of CoA Esters

-

Principle: The levels of free Coenzyme A and its various acyl esters are quantified to assess the impact on cellular metabolism.

-

Procedure:

-

Hepatocytes are incubated with substrates and inhibitors as described.

-

The incubation is stopped, and the cell extract is prepared.

-

CoA esters are typically analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of different CoA species.

-

Conclusion

The metabolic fate of this compound in hepatocytes is a critical area of study for understanding the pathophysiology of Jamaican Vomiting Sickness and for the broader field of toxicology. While the initial metabolic steps are inferred, the downstream consequences are well-documented. MCPy, through its conversion to MCPF-CoA, effectively shuts down key energy-producing pathways in the liver, namely gluconeogenesis and fatty acid β-oxidation. This leads to a severe energy deficit and the characteristic hypoglycemia of this toxic syndrome. The data and protocols presented in this guide provide a foundation for further research into the specific enzymatic interactions and for the development of potential therapeutic interventions. For drug development professionals, this case study underscores the importance of understanding the metabolic activation of xenobiotics and the potential for downstream metabolites to cause profound and unexpected toxicity.

References

Structural Characterization of Methylenecyclopropylpyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylpyruvate (MCPA), also known as ketohypoglycin, is a highly reactive and toxic keto acid. It is a key intermediate in the metabolic pathway of hypoglycin (B18308) A, a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida)[1]. The ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia[1]. The toxicity of hypoglycin A is primarily attributed to its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which is formed from this compound[2]. MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation and the catabolism of some amino acids. This disruption of cellular energy metabolism is the underlying cause of the observed hypoglycemia[2][3].

Despite its critical role in the pathophysiology of Jamaican Vomiting Sickness, a comprehensive structural characterization of this compound has been notably absent from the scientific literature. This technical guide aims to consolidate the available information on its biochemical context and provide a predicted structural analysis based on the known spectroscopic characteristics of its constituent functional groups. Furthermore, this guide outlines a representative experimental workflow for its enzymatic synthesis, purification, and subsequent structural elucidation.

Biochemical Pathway of Hypoglycin A Metabolism

This compound is formed in the liver from hypoglycin A through a transamination reaction. It is then oxidatively decarboxylated to form the highly toxic MCPA-CoA. The following diagram illustrates this critical metabolic pathway.

Predicted Structural and Spectroscopic Data

Due to the apparent lack of published experimental data on the isolated and purified this compound, the following tables present predicted spectroscopic data. These predictions are based on the known spectral characteristics of the methylenecyclopropyl and pyruvate (B1213749) functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~5.4 - 5.6 | m (2H) |

| ~2.8 - 3.0 | m (1H) |

| ~1.5 - 1.7 | m (2H) |

| ~1.2 - 1.4 | m (2H) |

| ~9.5 - 10.0 | s (1H) |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | C=O (ketone) |

| ~170 - 180 | C=O (carboxylic acid) |

| ~135 - 145 | =C (vinylic quaternary carbon) |

| ~105 - 115 | =CH₂ (vinylic methylene) |

| ~30 - 40 | CH (cyclopropyl methine) |

| ~10 - 20 | CH₂ (cyclopropyl) |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Predicted IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group |

| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |

| ~3080 | =C-H stretch (vinylic) |

| ~1720 - 1740 | C=O stretch (ketone) |

| ~1700 - 1720 | C=O stretch (carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~890 | =C-H bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization are outlined below.

| Predicted Mass Spectrometry Fragmentation (Electron Ionization) | |

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

| [M]+ | Molecular ion |

| [M - COOH]+ | Loss of the carboxylic acid group |

| [M - C₃H₄]+ | Loss of the methylenecyclopropyl group |

| [C₄H₅O]+ | Fragment corresponding to the acylium ion of the methylenecyclopropyl carbonyl moiety |

| [CH₃CO]+ | Acetyl cation fragment |

Experimental Protocols

The following section outlines a representative experimental workflow for the enzymatic synthesis, purification, and structural characterization of this compound. It is important to note that this is a generalized protocol and would require optimization.

Enzymatic Synthesis and Purification of this compound

This protocol is based on the known metabolic conversion of hypoglycin A.

References

The Enzymatic Conversion of Hypoglycin A: A Technical Guide to Understanding its Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin (B18308) A, a potent protoxin found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its toxicity is not inherent but arises from its metabolic conversion to a highly reactive intermediate. This technical guide provides an in-depth exploration of the initial and critical step in this activation pathway: the enzymatic conversion of hypoglycin A to methylenecyclopropylpyruvate (B1263610) (MCPr-pyruvate). This document outlines the metabolic context, the enzymes likely responsible, and presents a proposed experimental framework for its characterization, addressing a notable gap in the existing scientific literature. Due to the limited availability of specific kinetic data for this reaction, this guide offers a comprehensive, proposed methodology to enable further research and drug development efforts aimed at mitigating hypoglycin A toxicity.

Introduction to Hypoglycin A and its Metabolic Fate

Hypoglycin A is a non-proteinogenic amino acid that, upon ingestion, is metabolized in the liver. This metabolic activation is a multi-step process that ultimately leads to the disruption of key energy-producing pathways. The initial and rate-limiting step is the conversion of hypoglycin A into its corresponding α-keto acid, this compound (MCPr-pyruvate).[1] This reaction is followed by oxidative decarboxylation to form methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite.[1][2] MCPA-CoA then proceeds to irreversibly inhibit various acyl-CoA dehydrogenases, which are crucial for fatty acid β-oxidation and the metabolism of branched-chain amino acids.[1] This inhibition leads to a severe depletion of cellular energy reserves, resulting in hypoglycemia and the other clinical manifestations of Jamaican Vomiting Sickness.

The Enzymatic Catalyst: A Role for Branched-Chain Amino Acid Aminotransferases

The conversion of hypoglycin A to MCPr-pyruvate is a transamination reaction. While the specific enzyme responsible has not been definitively isolated and characterized for this particular substrate, it is widely accepted to be a member of the branched-chain amino acid aminotransferase (BCAT) family.[3][4][5] These enzymes catalyze the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid, typically α-ketoglutarate.[5]

There are two main isoforms of BCAT in mammals: a cytosolic (BCAT1 or BCATc) and a mitochondrial (BCAT2 or BCATm) form.[3][6] Given that hypoglycin A is a structural analog of leucine, a natural substrate for BCATs, it is highly probable that one or both of these isoforms are responsible for its transamination.

Proposed Experimental Protocol for the In Vitro Enzymatic Assay

The following is a proposed, comprehensive protocol for the in vitro characterization of the enzymatic conversion of hypoglycin A to MCPr-pyruvate. This protocol is based on established methods for assaying aminotransferase activity and is designed to enable the determination of key kinetic parameters.

Materials and Reagents

-

Enzyme Source: Purified recombinant human BCAT1 and BCAT2 (or liver tissue homogenate as a preliminary source)

-

Substrates:

-

Hypoglycin A (analytical standard)

-

α-Ketoglutarate

-

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

Detection Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH) for derivatization of the keto acid product

-

Sodium hydroxide (B78521) (NaOH) for color development

-

-

Instrumentation:

-

UV/Vis spectrophotometer or plate reader

-

HPLC system with a C18 column and UV detector

-

LC-MS/MS system for definitive product identification

-

Enzyme Preparation

-

Recombinant Enzyme: If using purified recombinant BCAT1 or BCAT2, dilute the enzyme to a working concentration in a buffer containing PLP to ensure the enzyme is in its active holo-form.

-

Tissue Homogenate: If using liver tissue, homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors). Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.

Enzymatic Reaction

-

Prepare a reaction mixture containing the assay buffer, PLP, and α-ketoglutarate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

Detection and Quantification of MCPr-pyruvate

-

To the quenched reaction aliquots, add DNPH solution to derivatize the MCPr-pyruvate product.

-

Incubate to allow for the formation of the hydrazone derivative.

-

Add NaOH to develop a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm).

-

Generate a standard curve using known concentrations of a suitable keto acid standard (in the absence of a commercial MCPr-pyruvate standard, a surrogate like α-ketoisocaproate could be used for initial method development, though this is a significant limitation).

-

Derivatize the quenched reaction aliquots with a suitable agent if necessary for UV detection (e.g., o-phenylenediamine (B120857) for fluorescence detection).

-

Inject the samples onto a C18 HPLC column.

-

Elute the components using a suitable mobile phase gradient.

-

Detect the MCPr-pyruvate product using a UV or fluorescence detector.

-

Quantify the product by comparing the peak area to a standard curve.

-

Inject the quenched reaction aliquots directly into the LC-MS/MS system.

-

Separate the components using a C18 column.

-

Use mass spectrometry to definitively identify and quantify MCPr-pyruvate based on its mass-to-charge ratio and fragmentation pattern.

Data Presentation and Analysis

The data obtained from the experimental protocol should be organized to determine the kinetic parameters of the enzymatic reaction.

Proposed Table of Quantitative Data

| Kinetic Parameter | BCAT1 (Proposed) | BCAT2 (Proposed) |

| Michaelis-Menten Constant (Km) for Hypoglycin A (µM) | To be determined | To be determined |

| Maximum Velocity (Vmax) (µmol/min/mg) | To be determined | To be determined |

| Catalytic Efficiency (kcat/Km) (M-1s-1) | To be determined | To be determined |

| Optimal pH | To be determined | To be determined |

| Optimal Temperature (°C) | To be determined | To be determined |

Visualizing the Process: Pathways and Workflows

Metabolic Pathway of Hypoglycin A

Caption: Metabolic activation of Hypoglycin A.

Proposed Experimental Workflow

Caption: Proposed workflow for in vitro analysis.

Conclusion and Future Directions

The enzymatic conversion of hypoglycin A to MCPr-pyruvate represents a critical juncture in its toxification. While the involvement of branched-chain amino acid aminotransferases is strongly implicated, a detailed characterization of this reaction is conspicuously absent from the current body of scientific literature. The experimental protocol and framework presented in this guide are intended to provide a robust starting point for researchers to elucidate the kinetics and specific enzymatic players in this metabolic step. A thorough understanding of this conversion is paramount for the development of targeted therapeutic interventions, such as competitive inhibitors of the responsible aminotransferase, which could prevent the metabolic activation of hypoglycin A and mitigate its devastating toxic effects. Further research, guided by the methodologies outlined herein, will be instrumental in advancing our knowledge and developing effective countermeasures against this potent natural toxin.

References

- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method validation study of hypoglycin A determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of the Ackee Fruit: A Historical and Technical Guide to Methylenecyclopropylpyruvate and its Role in Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical and scientific overview of the research into Methylenecyclopropylpyruvate (MCPP) and its direct precursor, hypoglycin (B18308) A, the toxic compounds found in the unripe ackee fruit (Blighia sapida). The ingestion of unripe ackee can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness (JVS), characterized by profound hypoglycemia. This document delves into the key discoveries, metabolic pathways, analytical methodologies, and quantitative toxicological data, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

A Century of Scientific Inquiry: The History of Ackee Fruit Toxicity Research

The journey to understanding ackee fruit toxicity is a compelling narrative of observation, chemical discovery, and biochemical elucidation that spans over a century. The condition, long known colloquially as Jamaican Vomiting Sickness, was first formally documented in the medical literature in the late 19th and early 20th centuries.

Initial reports from Jamaica in the late 1800s and early 1900s described a mysterious and often fatal illness characterized by severe vomiting and hypoglycemia, particularly affecting children.[1] The link between this sickness and the consumption of unripe ackee fruit was suspected for decades, but the definitive identification of the causative agents remained elusive.